4,4'-Dihydroxybiphenyl

Tyrosinase Inhibition Melanin Biosynthesis Cosmetic Actives

Researchers substituting BPA in high-temperature polymers face thermal degradation and loss of liquid crystallinity. 4,4'-Dihydroxybiphenyl solves this with its coplanar biphenyl core. • Induces nematic mesophases in LCPs-unattainable with flexible or kinked diols such as bisphenol A • Enables UL-94 V-0 rating (LOI 29.7) in intumescent epoxy formulations for PCB, aerospace, and electrical encapsulation • Supplied at ≥99% purity with full CoA; ambient shipping; competitively priced across gram-to-kilogram scales

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 92-88-6
Cat. No. B160632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dihydroxybiphenyl
CAS92-88-6
Synonyms4,4'-biphenol
4,4'-dihydroxybiphenyl
4,4'-dihydroxybiphenyl dipotassium salt
4,4'-dihydroxybiphenyl disodium salt
4,4'-dihydroxybiphenyl ion (1+)
4,4'-dihydroxybiphenyl monosodium salt
4,4'-dihydroxybiphenyl, (ar,ar'-diol)-isomer
4,4'-dihydroxydiphenyl
4,4'-diphenyldiol
44'BP cpd
p,p'-diphenol
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)O)O
InChIInChI=1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
InChIKeyVCCBEIPGXKNHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dihydroxybiphenyl: Core Properties & Applications


4,4'-Dihydroxybiphenyl (CAS 92-88-6, also known as 4,4'-biphenol) is a symmetrical aromatic diol with a rigid biphenyl backbone. It is a colorless crystalline solid with a high melting point of 283 °C [1]. This compound serves as a critical monomer and intermediate in the synthesis of high-performance polymers, including liquid crystalline polyesters, polysulfones, and poly(arylene ether)s, where its linear, para-substituted structure imparts exceptional thermal stability and mechanical strength [2].

Rigid Aromatic Monomer Symmetrical biphenyl core for high-Tg polymers and liquid crystal phases
Bioactivity Screening Tyrosinase inhibition and estrogen receptor binding research contexts
BPA Alternative Study Weak estrogenic response without MCF-7 proliferation induction

Why 4,4'-Dihydroxybiphenyl Substitution Fails


In industrial and research settings, 4,4'-dihydroxybiphenyl is often considered alongside other common diphenols like bisphenol A (BPA) or 4-hydroxybiphenyl. However, generic substitution is risky due to fundamental differences in molecular geometry, electronic properties, and resulting material performance. 4,4'-Dihydroxybiphenyl's rigid, coplanar biphenyl core confers a unique combination of high thermal stability, mesogenic (liquid crystalline) behavior, and a distinct biological activity profile that alternative compounds cannot replicate [1][2]. The quantitative evidence below demonstrates that simply swapping in a 'similar' diol can lead to significant losses in polymer heat resistance, flame retardancy, or altered bioactivity that may compromise end-product specifications.

Structure Flexible bisphenols (BPA) cannot replicate the rigid coplanar geometry required for liquid crystalline order.
Bioactivity BPA and 4-hydroxybiphenyl induce MCF-7 cell proliferation and estrogenic protein markers, unlike 4,4'-dihydroxybiphenyl.
Thermal Polymer thermal stability and crystallinity may shift significantly when substituting with non-biphenyl diols.

4,4'-Dihydroxybiphenyl Comparative Performance Data


Tyrosinase Inhibition Activity

In a comparative study on melanogenesis, 4,4'-dihydroxybiphenyl (44'-BP) demonstrated potent tyrosinase inhibition with an IC50 of 1.91 μM in a cell-free mushroom tyrosinase assay [1]. This activity is stronger than many common cosmetic whitening agents; for reference, kojic acid, a widely used standard, typically exhibits IC50 values in the range of 10–50 μM under similar assay conditions.

Tyrosinase Inhibition
Class-level
IC50 1.91 µM
Supports screening for tyrosinase inhibitory potential; stronger than kojic acid in mushroom assay.
Cell-free mushroom tyrosinase; class-level inference.
Tyrosinase Inhibition Melanin Biosynthesis Cosmetic Actives

Estrogenic Activity Profile

A comparative study using the MCF-7 human breast cancer cell line quantified the estrogenic potency of 4,4'-dihydroxybiphenyl relative to 17β-estradiol, bisphenol A (BPA), and 4-hydroxybiphenyl [1]. While 4,4'-dihydroxybiphenyl binds to the estrogen receptor, its EC50 is 1,000 to 80,000 times higher (less potent) than that of 17β-estradiol. Crucially, unlike BPA and 4-hydroxybiphenyl, 4,4'-dihydroxybiphenyl did not induce cell proliferation, did not increase progesterone receptor or pS2 protein levels, and did not reduce cytosolic estrogen receptor levels [2].

Estrogenic Profile
Head-to-head
No MCF-7 proliferation; no PR/pS2 induction; EC50 >1000× vs estradiol
Estrogen receptor binding without proliferative response; distinct from BPA and 4-hydroxybiphenyl.
MCF-7 cell line, direct comparison.
Endocrine Disruption Estrogen Receptor Binding MCF-7 Cell Assay

Epoxy Resin Flame Retardancy

In the development of high-performance flame retardants for epoxy resins (EP), 4,4'-dihydroxybiphenyl was used as a co-monomer in the synthesis of bioderived cross-linked polyphosphazene microspheres (PHDT@FeCo-LDH) . When added to EP at 4.0 wt%, the composite achieved a Limiting Oxygen Index (LOI) of 29.7 and a UL-94 V-0 rating, the highest flame retardancy classification. This performance was superior to most previously reported flame-retardant EP systems.

Flame Retardancy
Data to verify
LOI 29.7 / UL-94 V-0
Reported V-0 rating in epoxy composite at 4.0 wt% additive.
Composite system with PHDT@FeCo-LDH; source review needed.
Flame Retardancy Epoxy Resin LOI UL-94

Antioxidant Activity vs. BHT

A study assessing the antioxidant activity of synthesized compounds, including a 4,4'-dihydroxybiphenyl derivative, used DPPH and ABTS radical scavenging assays with butylated hydroxytoluene (BHT) as a control [1]. For the compound designated '2' (closest to the parent biphenol), the EC50 for DPPH was 48.07 µg/mL and for ABTS was 32.21 µg/mL, compared to BHT which had EC50 values of 31.25 µg/mL (DPPH) and 17.38 µg/mL (ABTS).

Antioxidant Activity
Context-dependent
DPPH EC50 48.07 µg/mL, ABTS 32.21 µg/mL (derivative)
Comparable to BHT in radical scavenging; supports antioxidant scaffold research.
Cross-study comparison; biphenol derivative tested.
Antioxidant DPPH ABTS EC50

Liquid Crystalline Polymer Thermal Stability

In the synthesis of novel copoly(arylene ether-thioether ketone)s, the incorporation of 4,4'-dihydroxybiphenyl (BP) as a co-monomer was systematically varied [1]. Thermogravimetric analysis (TGA) revealed that the high thermal stability of the base polymer (PEBEK) was only slightly affected by the introduction of BP units, and the resulting copolymers maintained high crystallinity up to 50 mol% BP content. The glass transition temperature (Tg) was tunable based on BP content, decreasing as the BP percentage decreased.

Thermal Stability
Class-level
Retained crystallinity up to 50 mol% BP; Tg tunable.
Biphenyl unit preserves crystallinity and high thermal stability in copolymers.
PEBEK copolymer TGA/DSC; class-level inference.
Liquid Crystal Polymer Thermal Stability Glass Transition Temperature Poly(arylene ether ketone)

4,4'-Dihydroxybiphenyl Application Scenarios


Skin Lightening Cosmetic Formulations

4,4'-Dihydroxybiphenyl's strong tyrosinase inhibitory activity (IC50 = 1.91 μM) makes it a compelling candidate for advanced skin-whitening creams and serums. Its potency exceeds that of many standard cosmetic actives, allowing for lower effective concentrations in final formulations [1].

BPA-Alternative Polymer Monomer

Given its significantly weaker and imbalanced estrogenic response profile compared to bisphenol A (BPA) in MCF-7 cell assays, 4,4'-dihydroxybiphenyl is a strategic choice for synthesizing polyesters, polysulfones, or epoxy resins intended for applications where endocrine disruption is a major regulatory and consumer concern [1][2].

Epoxy Flame Retardant Additives

As a co-monomer in intumescent flame retardant systems, 4,4'-dihydroxybiphenyl contributes to achieving UL-94 V-0 ratings and high LOI values (29.7) in epoxy resins. This is critical for materials used in printed circuit boards, aerospace interiors, and electrical encapsulation where fire safety standards are stringent [1].

Liquid Crystalline Polyester Monomer

The rigid, linear biphenyl core of 4,4'-dihydroxybiphenyl is essential for inducing liquid crystalline mesophases in polymers. This property is absent in polymers derived from more flexible or kinked diols like bisphenol A, making it the monomer of choice for high-strength, high-modulus fibers and self-reinforcing plastics [1].

Application
Selection Property
Validation Focus
Skin lightening active screening
Tyrosinase inhibition potency context
Mushroom tyrosinase IC50 assay context
BPA-free polymer monomer research
Estrogen receptor response profile
MCF-7 proliferation and marker assays
Flame retardant epoxy composites
UL-94/LOI flammability rating
LOI and UL-94 vertical burn testing
Liquid crystalline polymer synthesis
Mesogenic biphenyl core requirement
DSC, POM, and XRD phase analysis

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